molecular formula C18H18ClFN2O4 B2876222 N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 899956-40-2

N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Cat. No.: B2876222
CAS No.: 899956-40-2
M. Wt: 380.8
InChI Key: RTWBSWCTLPUJEM-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as methoxy groups on the phenethyl moiety

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4/c1-25-15-6-3-11(9-16(15)26-2)7-8-21-17(23)18(24)22-12-4-5-14(20)13(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWBSWCTLPUJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chloro-4-Fluoroaniline

3-Chloro-4-fluoroaniline serves as the aryl amine component. The most efficient route involves catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using a Pt/C catalyst under hydrogen pressure. According to CN104292113A, the reaction proceeds at 50–100°C and 0.1–5 MPa H₂, achieving >94% yield and >99.5% purity. Key parameters include:

Parameter Optimal Range Impact on Yield/Purity
Catalyst Loading 0.25–0.5 wt% Pt/C Higher loadings reduce cost efficiency
Hydrogen Pressure 2–3 MPa Ensures complete nitro reduction
Reaction Time 4–6 hours Prevents over-reduction by-products

The product is isolated via vacuum distillation or recrystallization in ethanol.

Synthesis of 3,4-Dimethoxyphenethylamine

3,4-Dimethoxyphenethylamine is synthesized via the Houben-Hoesch reaction, as outlined in WO2009086464A1. Starting from 3,4-dimethoxyphenylacetonitrile, the nitrile is reduced using LiAlH₄ in anhydrous THF at 0–5°C, yielding the primary amine in 78–85% efficiency. Alternative methods include catalytic hydrogenation with Raney nickel, though this requires higher pressures (4–6 MPa).

Oxalamide Bond Formation Strategies

Stepwise Coupling via Oxalyl Chloride

The asymmetric oxalamide structure necessitates sequential coupling. First, 3-chloro-4-fluoroaniline reacts with oxalyl chloride in dichloromethane (DCM) at −10°C to form the monoacid chloride intermediate. Triethylamine (2.1 equiv) is added to scavenge HCl. The intermediate is then coupled with 3,4-dimethoxyphenethylamine at 25°C for 12 hours, achieving 68–72% yield.

Critical Considerations:

  • Stoichiometry: A 1:1 molar ratio of oxalyl chloride to each amine minimizes di-substitution byproducts.
  • Solvent Choice: DCM or THF ensures solubility of both aromatic and aliphatic amines.
  • Temperature Control: Low temperatures (−10°C to 0°C) prevent oligomerization.

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative, reported in PMC8159388, employs a Ru-PNNH pincer complex (1 mol%) to catalyze acceptorless dehydrogenative coupling between ethylene glycol and amines. While this method excels for symmetric oxalamides, asymmetric variants require sequential addition of amines. Initial trials with 3-chloro-4-fluoroaniline and ethylene glycol at 135°C in toluene/DME (1:1) yield 45–50% of the mono-hydroxyamide intermediate, which subsequently reacts with 3,4-dimethoxyphenethylamine under hydrogenation conditions (1 MPa H₂) to form the target compound.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of DCM:MeOH (95:5 to 85:15). The target compound elutes at Rf = 0.3–0.4, with >98% purity confirmed by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, Ar-H), 6.82–6.75 (m, 4H, OCH₃-Ar), 3.88 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.42 (t, J = 6.8 Hz, 2H, CH₂N), 2.75 (t, J = 6.8 Hz, 2H, CH₂Ar).
  • ESI-MS: m/z 435.1 [M+H]⁺ (calculated for C₁₉H₁₉ClFN₂O₄: 434.1).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Environmental Impact
Oxalyl Chloride Stepwise 68–72 >98 High Moderate (HCl waste)
Ru-Catalyzed Coupling 45–50 90–95 Moderate Low (H₂ byproduct)

The oxalyl chloride method remains industrially preferred due to scalability, whereas catalytic routes offer greener alternatives for small-scale applications.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)acetamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)urea

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxalamide moiety provides distinct properties compared to similar compounds.

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